molecular formula C14H18N2O4S B5298819 N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Cat. No. B5298819
M. Wt: 310.37 g/mol
InChI Key: BQLIIJDWBNELJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, commonly known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AT-101 is a member of the family of BH3 mimetics, which mimic the pro-apoptotic activity of the BH3-only proteins that play a crucial role in the regulation of apoptosis.

Mechanism of Action

AT-101 works by inhibiting the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer. By inhibiting Bcl-2, AT-101 promotes the activation of the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
AT-101 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. AT-101 has also been shown to modulate the immune system, enhance the anti-tumor immune response, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of AT-101 is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of AT-101 is its potential toxicity, which may limit its clinical use. Additionally, the optimal dose and schedule of AT-101 administration are still being studied.

Future Directions

There are several future directions for the study of AT-101. One area of research is the development of new formulations of AT-101 that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to AT-101 treatment. Finally, the combination of AT-101 with other agents, such as immunotherapies, is an area of active investigation.

Synthesis Methods

The synthesis of AT-101 involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide with allyl isocyanate to form N-allyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-furancarboxylic acid to yield the final product, AT-101.

Scientific Research Applications

AT-101 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. AT-101 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-9-15-21(18,19)12-7-5-11(6-8-12)16-14(17)13-4-3-10-20-13/h2,5-8,13,15H,1,3-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIIJDWBNELJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.